N-[2-(Allyloxy)benzyl]ethanamine hydrochloride
Overview
Description
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is an organic compound with the molecular formula C12H18ClNO It is a hydrochloride salt of an amine, characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Allyloxybenzyl Intermediate: The initial step involves the reaction of 2-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate to form 2-(allyloxy)benzyl alcohol.
Amination: The 2-(allyloxy)benzyl alcohol is then subjected to reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride to yield N-[2-(allyloxy)benzyl]ethanamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the allyloxy group, forming a simpler benzylamine derivative.
Substitution: The benzyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(allyloxy)benzaldehyde or 2-(allyloxy)benzoic acid.
Reduction: Formation of N-benzylethanamine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Allyloxy)benzyl]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Allyloxy)benzyl]ethanamine hydrochloride: Similar structure but with the allyloxy group at the 3-position.
N-[2-(Methoxy)benzyl]ethanamine hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.
N-[2-(Ethoxy)benzyl]ethanamine hydrochloride: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
N-[2-(Allyloxy)benzyl]ethanamine hydrochloride is unique due to the presence of the allyloxy group at the 2-position, which can influence its reactivity and binding properties compared to its analogs. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKPMJWEPGTNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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